An In-depth Technical Guide to the Synthesis of Disperse Blue 85
An In-depth Technical Guide to the Synthesis of Disperse Blue 85
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism for C.I. Disperse Blue 85, a single azo class dye. The synthesis is a two-stage process involving the diazotization of 2,4-dinitro-6-chloroaniline followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Core Synthesis Mechanism
The synthesis of Disperse Blue 85 is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The process begins with the creation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component.
Stage 1: Diazotization of 2,4-Dinitro-6-chloroaniline
In this initial stage, the primary aromatic amine, 2,4-dinitro-6-chloroaniline, is converted into a highly reactive diazonium salt. This reaction is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the diazonium salt. Nitrosylsulfuric acid, prepared from sodium nitrite (B80452) and sulfuric acid, is a common diazotizing agent for weakly basic amines like 2,4-dinitro-6-chloroaniline.
Stage 2: Azo Coupling with N-hydroxyethyl-1-naphthylamine
The second stage involves the electrophilic substitution of the diazonium salt onto the electron-rich aromatic ring of the coupling component, N-hydroxyethyl-1-naphthylamine. The position of the azo linkage on the naphthylamine ring is directed by the activating amino group. The reaction is generally carried out in a slightly acidic to neutral medium to facilitate the coupling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of Disperse Blue 85, based on typical laboratory and industrial procedures.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClN₅O₅ | [1] |
| Molecular Weight | 415.79 g/mol | [1] |
| Typical Yield | Not explicitly found in search results | |
| Purity | High purity achievable through recrystallization | [2] |
| Reaction Temperature (Diazotization) | 0-5 °C | [3][4] |
| Reaction Temperature (Coupling) | 0-10 °C | |
| pH (Coupling) | Weakly acidic |
Experimental Protocols
The following are detailed experimental protocols for the key stages in the synthesis of C.I. Disperse Blue 85.
Protocol 1: Preparation of 2,4-Dinitro-6-chloroaniline Diazonium Salt
This protocol is adapted from established methods for the diazotization of weakly basic anilines.
Materials:
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2,4-Dinitro-6-chloroaniline
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Concentrated Sulfuric Acid (98%)
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Sodium Nitrite
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Ice
Procedure:
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In a reaction vessel, dissolve 21.8 g (0.1 mol) of 2,4-dinitro-6-chloroaniline in 200 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
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Cool the solution to 0-5 °C in an ice-salt bath.
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In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of concentrated sulfuric acid. This forms nitrosylsulfuric acid.
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Slowly add the nitrosylsulfuric acid solution to the cooled 2,4-dinitro-6-chloroaniline solution, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 2 hours to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).
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The resulting solution contains the 2,4-dinitro-6-chloroaniline diazonium salt and is used immediately in the next step.
Protocol 2: Azo Coupling and Synthesis of Disperse Blue 85
This protocol outlines the coupling of the prepared diazonium salt with N-hydroxyethyl-1-naphthylamine.
Materials:
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2,4-Dinitro-6-chloroaniline diazonium salt solution (from Protocol 1)
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N-hydroxyethyl-1-naphthylamine
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Acetic Acid
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Sodium Acetate (B1210297)
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Ice
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Water
Procedure:
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In a separate reaction vessel, dissolve 18.7 g (0.1 mol) of N-hydroxyethyl-1-naphthylamine in 200 mL of glacial acetic acid.
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Cool this solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Protocol 1 to the cooled N-hydroxyethyl-1-naphthylamine solution with vigorous stirring.
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Maintain the temperature of the reaction mixture between 0-10 °C.
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Adjust the pH of the reaction mixture to 4-5 by the gradual addition of a saturated sodium acetate solution.
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Continue stirring the mixture at 0-10 °C for an additional 2-3 hours. The formation of a dark blue precipitate indicates the formation of Disperse Blue 85.
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Collect the precipitated dye by vacuum filtration.
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Wash the filter cake with cold water until the filtrate is neutral.
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Dry the crude Disperse Blue 85 in a vacuum oven at 60 °C.
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For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol (B145695) or a mixture of dimethylformamide and water.
Mandatory Visualizations
Synthesis Pathway of Disperse Blue 85
Caption: Reaction pathway for the synthesis of Disperse Blue 85.
Experimental Workflow for Disperse Blue 85 Synthesis
Caption: Experimental workflow for the synthesis of Disperse Blue 85.
